molecular formula C14H14ClN5O B15118295 N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine

N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B15118295
M. Wt: 303.75 g/mol
InChI Key: AKNPDRJGMRZBFQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound with a complex structure that includes a purine base and a substituted phenyl group

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Substitution Reaction: The 5-chloro-2-methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by the 5-chloro-2-methoxyphenyl moiety.

    Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or purine base are replaced by other groups.

Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to interact with nucleic acids and enzymes.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine can be compared with similar compounds such as:

    N-(5-chloro-2-hydroxyphenyl)-9-ethyl-9H-purin-6-amine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    N-(5-chloro-2-methoxyphenyl)-9-methyl-9H-purin-6-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s pharmacokinetic properties.

    N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-one: The ketone group in place of the amine group can significantly alter the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C14H14ClN5O/c1-3-20-8-18-12-13(16-7-17-14(12)20)19-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H,16,17,19)

InChI Key

AKNPDRJGMRZBFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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